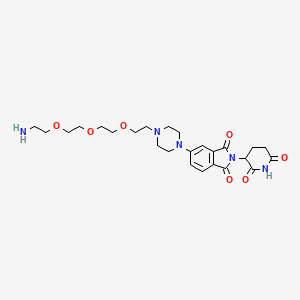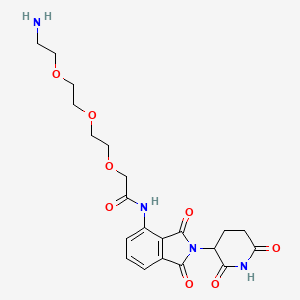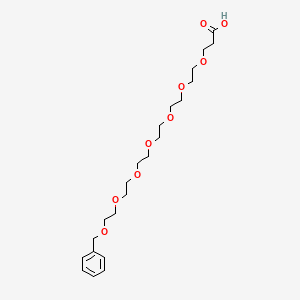![molecular formula C14H14ClF5N4O2S B11934124 (4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B11934124.png)
(4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Padsevonil is a novel antiepileptic drug candidate developed to address the unmet needs of patients with treatment-resistant epilepsy. It was synthesized through a medicinal chemistry program aimed at designing compounds with high affinity for synaptic vesicle 2 proteins and low-to-moderate affinity for the benzodiazepine binding site on gamma-aminobutyric acid type A receptors .
准备方法
The synthesis of Padsevonil involves a series of chemical reactions designed to achieve high affinity for its target proteins. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the compound was developed through rational drug design, focusing on optimizing its binding properties and pharmacokinetic profile .
化学反应分析
Padsevonil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Padsevonil has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the interactions between synaptic vesicle proteins and gamma-aminobutyric acid type A receptors.
Biology: It is used to investigate the mechanisms of synaptic transmission and the role of synaptic vesicle proteins in neuronal function.
Medicine: Padsevonil is being explored as a treatment for epilepsy, particularly in patients who do not respond to existing antiepileptic drugs. .
Industry: The compound’s unique binding properties make it a valuable tool for drug discovery and development, particularly in the field of neuropharmacology
作用机制
Padsevonil exerts its effects by interacting with both presynaptic and postsynaptic targets. It binds with high affinity to synaptic vesicle 2 proteins (SV2A, SV2B, and SV2C) and with low-to-moderate affinity to the benzodiazepine binding site on gamma-aminobutyric acid type A receptors. This dual mechanism allows Padsevonil to modulate synaptic transmission and enhance inhibitory neurotransmission, thereby reducing seizure activity .
相似化合物的比较
Padsevonil is unique compared to other antiepileptic drugs due to its dual mechanism of action. Similar compounds include:
Levetiracetam: A selective SV2A ligand with high affinity for synaptic vesicle 2A protein but no significant interaction with gamma-aminobutyric acid type A receptors.
Brivaracetam: Another selective SV2A ligand with high affinity for synaptic vesicle 2A protein but limited interaction with gamma-aminobutyric acid type A receptors.
Diazepam: A benzodiazepine that binds to the gamma-aminobutyric acid type A receptor but does not interact with synaptic vesicle proteins.
Padsevonil’s unique ability to target both synaptic vesicle proteins and gamma-aminobutyric acid type A receptors provides a broader spectrum of antiseizure activity compared to these other compounds .
属性
分子式 |
C14H14ClF5N4O2S |
|---|---|
分子量 |
432.8 g/mol |
IUPAC 名称 |
(4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H14ClF5N4O2S/c1-26-6-9-22-24-8(11(14(18,19)20)21-12(24)27-9)5-23-4-7(2-10(23)25)3-13(15,16)17/h7H,2-6H2,1H3/t7-/m0/s1 |
InChI 键 |
DCXFIOLWWRXEQH-ZETCQYMHSA-N |
手性 SMILES |
COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3C[C@@H](CC3=O)CC(F)(F)Cl |
规范 SMILES |
COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3CC(CC3=O)CC(F)(F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate](/img/structure/B11934050.png)



![1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride](/img/structure/B11934083.png)






![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea](/img/structure/B11934120.png)
